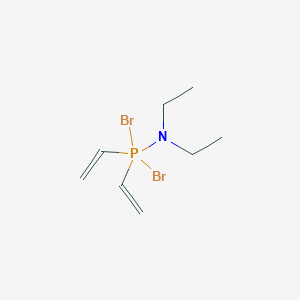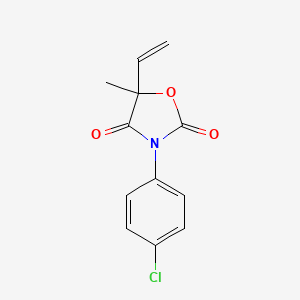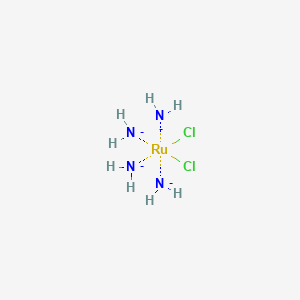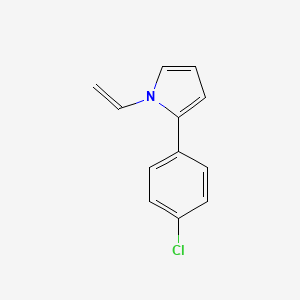
2-(4-Chlorophenyl)-1-ethenylpyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1-ethenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-ethenylpyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-1-ethenylpyrrole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, aldehydes, carboxylic acids, and saturated derivatives.
科学研究应用
2-(4-Chlorophenyl)-1-ethenylpyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1-ethenylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-1-ethenylpyrrole: Similar structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-1-ethynylpyrrole: Features an ethynyl group instead of an ethenyl group.
2-(4-Chlorophenyl)-1-methylpyrrole: Contains a methyl group instead of an ethenyl group.
Uniqueness
2-(4-Chlorophenyl)-1-ethenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional functionalization and reactivity compared to its analogs.
属性
CAS 编号 |
64222-39-5 |
|---|---|
分子式 |
C12H10ClN |
分子量 |
203.67 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C12H10ClN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
InChI 键 |
HSGNWAGFWPTTSI-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


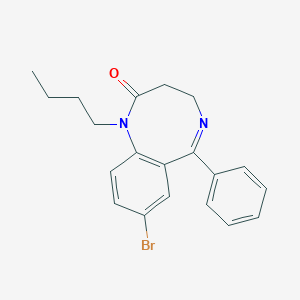
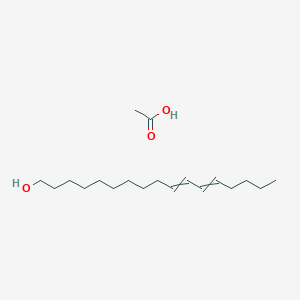
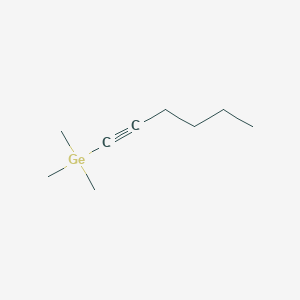

![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
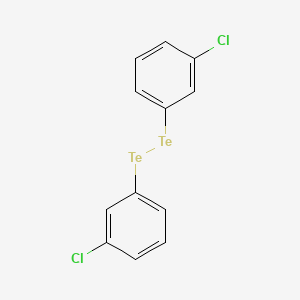
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
